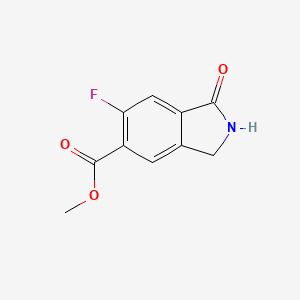
methyl 6-fluoro-1-oxo-2,3-dihydroisoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-fluoro-1-oxo-2,3-dihydroisoindole-5-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a carbonyl group at the 1st position, and a methyl ester group at the 5th position. These structural features contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-6-Fluor-1-oxo-2,3-dihydroisoindol-5-carboxylat umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 6-Fluor-2-nitrobenzoesäure und Methylamin.
Reduktion: Die Nitrogruppe der 6-Fluor-2-nitrobenzoesäure wird mit einem Reduktionsmittel wie Eisenpulver in Gegenwart von Salzsäure zu einer Aminogruppe reduziert.
Cyclisierung: Die resultierende 6-Fluor-2-aminobenzoesäure wird mit Methylamin cyclisiert, um das Isoindol-Ringsystem zu bilden.
Veresterung: Die Carbonsäuregruppe wird dann mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure verestert, um Methyl-6-Fluor-1-oxo-2,3-dihydroisoindol-5-carboxylat zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch im größeren Maßstab, mit Optimierungen für Ausbeute und Reinheit. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-6-Fluor-1-oxo-2,3-dihydroisoindol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Carbonylgruppe in einen Alkohol oder andere reduzierte Formen umzuwandeln.
Substitution: Das Fluoratom kann durch nucleophile Substitutionsreaktionen durch andere Halogene oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumiodid (NaI) in Aceton durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-6-Fluor-1-oxo-2,3-dihydroisoindol-5-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Referenzverbindung in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung läuft, um ihr Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff in der Arzneimittelentwicklung zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-6-Fluor-1-oxo-2,3-dihydroisoindol-5-carboxylat beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Das Fluoratom und die Carbonylgruppe spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität zu Zielmolekülen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-fluoro-1-oxo-2,3-dihydroisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 6-fluoro-1-oxo-2,3-dihydroisoindole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 6-fluoro-1-oxo-2,3-dihydroisoindole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and carbonyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-6-Fluor-3-oxo-2,3-dihydro-1H-inden-5-carboxylat
- Methyl-6-Fluor-2-oxo-2,3-dihydro-1H-indol-5-carboxylat
- N-(8-Amino-6-fluor-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamid
Einzigartigkeit
Methyl-6-Fluor-1-oxo-2,3-dihydroisoindol-5-carboxylat ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins des Isoindol-Ringsystems einzigartig. Diese strukturelle Einzigartigkeit trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C10H8FNO3 |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
methyl 6-fluoro-1-oxo-2,3-dihydroisoindole-5-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)7-2-5-4-12-9(13)6(5)3-8(7)11/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
FNANZANUSHBVAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C(=C1)CNC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















